N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the fluorophenyl derivative through a sulfanylacetamide linkage. This can be achieved using reagents such as thionyl chloride or other activating agents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidinyl moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an inhibitory effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
- N-(3-bromophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
- N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Uniqueness
N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-8-2-1-3-9(6-8)15-10(17)7-19-11-4-5-14-12(18)16-11/h1-6H,7H2,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOUYIWICCNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.